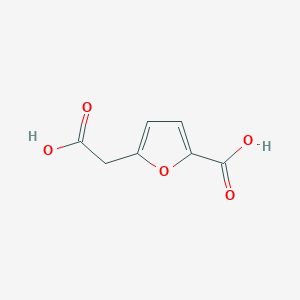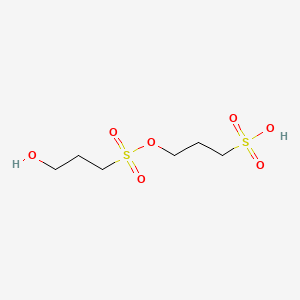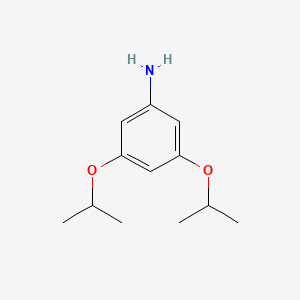
3-(Quinolin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Quinolin-3-yl)propan-1-ol is a chemical compound with the molecular formula C12H13NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-3-yl)propan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These reactions are usually carried out under reflux conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as heteropolyacids can be used to enhance the efficiency of the reaction . Green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Quinolin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline carboxylic acids.
Reduction: Reduction reactions can convert it into quinoline alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinoline carboxylic acids, quinoline alcohols, and various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
3-(Quinolin-3-yl)propan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Quinolin-3-yl)propan-1-ol is largely dependent on its interaction with molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the fragmentation of bacterial DNA, resulting in cell death . The exact molecular pathways and targets may vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
Quinoline: The parent compound with a wide range of applications in medicinal and industrial chemistry.
Quinolone: A class of compounds derived from quinoline, known for their antibacterial properties.
Fluoroquinolones: A subclass of quinolones with enhanced antibacterial activity.
Uniqueness of 3-(Quinolin-3-yl)propan-1-ol: this compound stands out due to its unique structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as a precursor for more complex quinoline derivatives makes it a valuable compound in synthetic organic chemistry .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-quinolin-3-ylpropan-1-ol |
InChI |
InChI=1S/C12H13NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-2,5-6,8-9,14H,3-4,7H2 |
Clave InChI |
VGNXCIFPHCFVMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)CCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B8749942.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-iodo-4,4-dimethyl-, 1,1-dimethylethyl ester](/img/structure/B8749946.png)








